2-(2-Iodophenoxy)-1-morpholinoethanone
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Overview
Description
2-(2-Iodophenoxy)-1-morpholinoethanone is a chemical compound characterized by its unique structure, which includes an iodophenoxy group attached to a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenoxy)-1-morpholinoethanone typically involves the reaction of 2-iodophenol with morpholinone derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 2-iodophenol reacts with morpholinone in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed annulations has also been reported as an efficient method for synthesizing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.
Reduction: Reduction reactions can be performed to convert the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as alkyl halides and aryl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing byproducts, such as iodates and iodides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted phenol derivatives and morpholinoethanone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Iodophenoxy)-1-morpholinoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can act as a ligand, binding to receptors or enzymes, while the morpholinoethanone moiety can influence the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(2-Iodophenoxy)-1-morpholinoethanone is similar to other iodophenoxy derivatives and morpholinoethanone derivatives. its unique combination of functional groups sets it apart from other compounds in terms of reactivity and biological activity. Some similar compounds include:
2-Iodophenoxyethanol: A related compound with a similar structure but lacking the morpholinoethanone group.
Morpholinone derivatives: Compounds containing the morpholinoethanone moiety but without the iodophenoxy group.
Properties
IUPAC Name |
2-(2-iodophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHVQKNDWPZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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